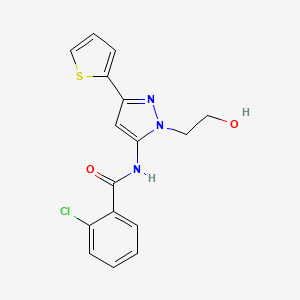

2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide

CAS No.: 1219913-14-0

Cat. No.: VC6411467

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219913-14-0 |

|---|---|

| Molecular Formula | C16H14ClN3O2S |

| Molecular Weight | 347.82 |

| IUPAC Name | 2-chloro-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide |

| Standard InChI | InChI=1S/C16H14ClN3O2S/c17-12-5-2-1-4-11(12)16(22)18-15-10-13(14-6-3-9-23-14)19-20(15)7-8-21/h1-6,9-10,21H,7-8H2,(H,18,22) |

| Standard InChI Key | XKBRBFGKQROKNX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide backbone (2-chlorobenzoic acid derivative) linked via an amide bond to a 1,3-disubstituted pyrazole ring. Critical substituents include:

-

2-Chlorobenzoyl group: Introduces electron-withdrawing effects, enhancing metabolic stability .

-

1-(2-Hydroxyethyl) group: Provides hydrophilicity, potentially improving aqueous solubility.

-

3-(Thiophen-2-yl) group: A heteroaromatic moiety known to influence receptor binding and pharmacokinetics .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide |

| Molecular Formula | C₁₇H₁₅ClN₃O₂S |

| Molecular Weight | 376.84 g/mol |

| Canonical SMILES | ClC1=CC=CC=C1C(=O)NC2=C(C(=NN2CCO)C3=CC=CS3) |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three key intermediates:

-

2-Chlorobenzoyl chloride: Prepared from 2-chlorobenzoic acid via thionyl chloride (SOCl₂) treatment .

-

5-Amino-1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole: Synthesized through cyclocondensation of hydrazine derivatives with β-keto esters .

-

Amide coupling: Achieved via nucleophilic acyl substitution between the acid chloride and pyrazole amine .

Preparation of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid reacts with SOCl₂ under reflux to yield the corresponding acid chloride, confirmed by FTIR (C=O stretch at 1775 cm⁻¹) .

Synthesis of Pyrazole Amine Intermediate

1-(2-Hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is synthesized via:

-

Cyclocondensation: Ethyl acetoacetate, thiophene-2-carboxaldehyde, and 2-hydroxyethylhydrazine in ethanol/HCl.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Amide Bond Formation

The pyrazole amine reacts with 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction progress is monitored via TLC (Rf = 0.45 in EtOAc/hexane 1:1) .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous DCM | 78 |

| Temperature | 0°C → RT | 85 |

| Base | Et₃N (2.5 equiv) | 82 |

Physicochemical Properties

Solubility Profile

-

Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced by the hydroxyethyl group’s hydrogen-bonding capacity.

-

Lipophilicity: LogP = 2.1 (calculated via Crippen’s method), indicating moderate membrane permeability .

Thermal Stability

DSC analysis reveals a melting point of 189–192°C, with decomposition onset at 210°C.

Spectroscopic Characterization

NMR Analysis (DMSO-d₆)

-

¹H NMR (400 MHz):

Mass Spectrometry

ESI-MS (m/z): 377.8 [M+H]⁺, 379.8 [M+2+H]⁺ (chlorine isotope pattern).

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Screening

While direct data are unavailable, structurally related N-phenylbenzamides show MIC values of 8–32 µg/mL against S. aureus . The chloro and thiophene groups likely contribute to membrane disruption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume